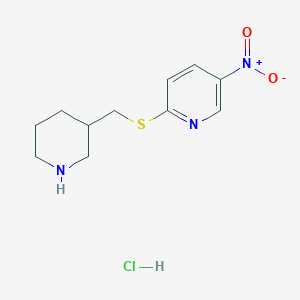

5-Nitro-2-((piperidin-3-ylmethyl)thio)pyridine hydrochloride

Description

Properties

IUPAC Name |

5-nitro-2-(piperidin-3-ylmethylsulfanyl)pyridine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2S.ClH/c15-14(16)10-3-4-11(13-7-10)17-8-9-2-1-5-12-6-9;/h3-4,7,9,12H,1-2,5-6,8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOBBQVWOPPPUPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CSC2=NC=C(C=C2)[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-((piperidin-3-ylmethyl)thio)pyridine hydrochloride typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.

Introduction of the Nitro Group: The nitro group is usually introduced via nitration reactions using nitric acid and sulfuric acid.

Attachment of the Piperidine Ring: The piperidine ring can be attached through nucleophilic substitution reactions, where the piperidine acts as a nucleophile.

Formation of the Thioether Linkage: The thioether linkage is formed by reacting the pyridine derivative with a thiol compound under basic conditions.

Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitro group can undergo reduction to form an amino group.

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst, or other reducing agents like sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Amino Derivatives: Reduction of the nitro group leads to amino derivatives.

Substituted Piperidines: Nucleophilic substitution reactions can yield various substituted piperidines.

Scientific Research Applications

5-Nitro-2-((piperidin-3-ylmethyl)thio)pyridine hydrochloride has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biological Studies: The compound can be used in studies to understand its biological activity and potential therapeutic effects.

Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-Nitro-2-((piperidin-3-ylmethyl)thio)pyridine hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The piperidine ring may interact with receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Analysis of Structural and Functional Implications

Substituent Position

Linker Chemistry

- Thioether vs.

Heterocyclic Ring Modifications

- Piperidine vs. Pyrrolidine : Piperidine (6-membered) rings offer greater conformational flexibility compared to pyrrolidine (5-membered) analogs (e.g., 3-Nitro-2-((pyrrolidin-3-ylmethyl)thio)pyridine HCl), which may influence binding to rigid biological targets .

- Oxetane Rings : The oxetane-containing analog (5-Nitro-2-(oxetan-3-yloxy)pyridine) introduces a strained 4-membered ring, which can enhance solubility and metabolic stability but may reduce synthetic accessibility .

Salt Form and Solubility

- Hydrochloride salts (target compound and others) generally exhibit higher aqueous solubility than free bases, critical for in vitro assays or formulation.

Biological Activity

5-Nitro-2-((piperidin-3-ylmethyl)thio)pyridine hydrochloride (CAS No. 1417794-51-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a nitro group at the 5-position and a thioether linkage to a piperidine ring at the 2-position. The hydrochloride form enhances its solubility in aqueous environments, facilitating biological assays and pharmaceutical applications. Its molecular formula is , with a molecular weight of approximately 273.72 g/mol .

Biological Activity Overview

Emerging studies indicate that this compound exhibits several biological activities:

- Antibacterial Properties : Preliminary data suggest that this compound has notable antibacterial activity against various bacterial strains. The presence of the nitro group is often associated with enhanced antimicrobial effectiveness, similar to other nitro-containing compounds .

- Enzyme Inhibition : Compounds with structural similarities have been shown to inhibit various enzymes and receptors involved in disease pathways, indicating potential therapeutic applications .

The proposed mechanism of action for this compound involves its interaction with specific biological targets:

- Bioreduction of Nitro Group : The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to antimicrobial effects.

- Receptor Modulation : The piperidine moiety may interact with various receptors or enzymes, modulating their activity and contributing to the compound's therapeutic effects .

Comparative Analysis

A comparative analysis of similar compounds reveals unique features that may influence biological activity:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 5-Nitro-2-(piperidin-4-ylthio)pyridine hydrochloride | C11H16ClN3O3S | Variation in piperidine substitution position |

| 5-Nitro-2-(piperidin-3-ylmethylsulfonyl)pyridine | C11H15N3O4S | Contains a sulfonyl group instead of thioether |

| 3-Nitro-2-(pyrrolidin-3-ylmethyl)thio)pyridine hydrochloride | C10H14ClN3O2S | Uses pyrrolidine instead of piperidine |

These comparisons highlight how variations in substituents can significantly influence the biological activity and chemical properties of similar compounds .

Case Studies and Research Findings

Recent studies have evaluated the antibacterial and antifungal properties of related pyridine derivatives, establishing a framework for understanding the potential applications of this compound:

- Antibacterial Activity : In vitro tests demonstrated that certain derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting that modifications to the piperidine ring can enhance efficacy .

- Cytotoxicity Evaluations : Research has shown that related compounds display cytotoxic effects on various cancer cell lines, indicating potential for development as anticancer agents .

Q & A

Q. What are the key considerations for optimizing the synthesis of 5-nitro-2-((piperidin-3-ylmethyl)thio)pyridine hydrochloride?

- Methodological Answer : Synthesis optimization requires regiochemical control over the piperidine substitution pattern. For example, positional isomers (e.g., 3- vs. 4-piperidinyloxy derivatives) exhibit distinct reactivity and purification challenges . Key steps include:

- Regioselective Thioether Formation : Use of nucleophilic thiols under controlled pH to minimize competing reactions.

- Nitro Group Stability : Avoid reducing conditions during coupling steps to preserve the nitro moiety.

- Purification : Employ reverse-phase HPLC with trifluoroacetic acid (TFA) as a mobile-phase modifier to resolve isomers, as demonstrated in analogous pyridine-piperidine systems .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a multi-technique approach:

- NMR Spectroscopy : Confirm the presence of the piperidine methylthio group via -NSC signals at δ 2.8–3.2 ppm (piperidine CH) and δ 4.1–4.5 ppm (S-CH-piperidine) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H] at m/z 316.08 for CHClNOS) .

- HPLC Purity Analysis : Use a C18 column with UV detection at 254 nm; target ≥95% purity .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in bioactivity data between structural analogs?

- Methodological Answer : Contradictions often arise from minor structural variations. For example:

- Comparative SAR Analysis : Test analogs with systematic substitutions (e.g., 3- vs. 4-piperidinyl positions) to isolate bioactivity drivers .

- Target Engagement Assays : Use radioligand binding or thermal shift assays to quantify interactions with receptors (e.g., σ-1 or NMDA receptors, common in piperidine derivatives) .

- Metabolic Stability Screening : Assess hepatic microsomal stability to rule out pharmacokinetic confounding factors .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., kinase domains). Prioritize piperidine’s nitrogen for hydrogen bonding .

- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to evaluate conformational stability of the nitro-thioether moiety .

- ADMET Prediction : Tools like SwissADME estimate logP (~2.5) and BBB permeability, critical for CNS-targeted studies .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Incubate in buffers (pH 1–10) at 37°C for 24h. Monitor degradation via HPLC; nitro groups degrade <5% at pH 4–7 .

- Thermal Stability : Store at 40°C/75% RH for 4 weeks. Expect <10% decomposition if sealed under nitrogen .

Comparative Analysis & Mechanistic Questions

Q. How does the substitution pattern on the piperidine ring influence biological activity?

- Methodological Answer :

- Case Study : Compare 3-(phenylthio)piperidine (moderate antimicrobial activity) vs. 4-substituted analogs (lower activity) .

- Electrostatic Potential Maps : Generate via DFT calculations (e.g., Gaussian 16) to identify regions of high electron density near the nitro group .

- Bioisosteric Replacement : Replace the thioether with sulfoxide/sulfone to assess redox sensitivity .

Q. What synthetic routes minimize genotoxic impurities in the final product?

- Methodological Answer :

- Control of Nitro Intermediates : Use Pd/C hydrogenation at 30 psi to reduce nitro to amine, ensuring <0.1% residual nitro content .

- ICH M7 Compliance : Perform Ames testing on intermediates; prioritize routes avoiding Class 1–3 impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.